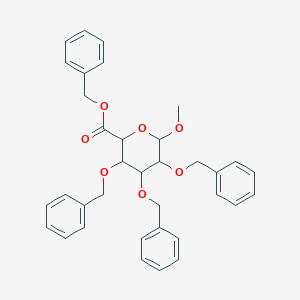

Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate

Description

Properties

IUPAC Name |

benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36O7/c1-37-35-33(40-24-28-18-10-4-11-19-28)31(39-23-27-16-8-3-9-17-27)30(38-22-26-14-6-2-7-15-26)32(42-35)34(36)41-25-29-20-12-5-13-21-29/h2-21,30-33,35H,22-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBAMJXOTVTRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408135 | |

| Record name | Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142797-33-9 | |

| Record name | Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Protection and Functionalization

The most widely adopted laboratory method involves four sequential steps:

Selective Tritylation of the Primary Hydroxyl Group

The synthesis begins with selective protection of the primary hydroxyl group (C1) using trityl chloride (TrCl). This step is critical to block reactivity at C1 and direct subsequent benzylation to C3, C4, and C5.

Reaction Conditions :

-

Solvent: Anhydrous pyridine

-

Temperature: 0–5°C

-

Catalyst: 4-Dimethylaminopyridine (DMAP)

Tritylation is monitored via thin-layer chromatography (TLC) in hexane/ethyl acetate (7:3). The bulky trityl group ensures regioselectivity by sterically shielding C1.

Benzylation of Secondary Hydroxyl Groups

With C1 protected, the remaining hydroxyl groups at C3, C4, and C5 undergo benzylation using benzyl bromide (BnBr) under strongly basic conditions.

Reaction Conditions :

-

Solvent: Anhydrous N,N-dimethylformamide (DMF)

-

Base: Sodium hydride (NaH), 2.5 equivalents

-

Temperature: Room temperature (25°C)

-

Duration: 12 hours

Excess benzyl bromide (3.5 equivalents) ensures complete substitution. The reaction is quenched with methanol to neutralize residual NaH, and the product is purified via silica gel chromatography.

Methoxy Group Introduction at C6

The trityl group at C1 is selectively removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), exposing the primary hydroxyl group for methylation.

Reaction Conditions :

-

Methylating agent: Methyl iodide (CH₃I), 1.2 equivalents

-

Base: Silver(I) oxide (Ag₂O), 2 equivalents

-

Solvent: Anhydrous DCM

-

Temperature: 40°C

The use of Ag₂O minimizes side reactions, and completion is confirmed by the disappearance of the hydroxyl signal in ¹H NMR (δ 4.8–5.2 ppm).

Esterification at C2

The final step involves esterification of the C2 hydroxyl group with benzyl chloroformate.

Reaction Conditions :

-

Solvent: Anhydrous DCM

-

Base: Sodium bicarbonate (NaHCO₃), 3 equivalents

-

Temperature: 0°C → room temperature

-

Duration: 6 hours

The reaction is conducted under Schlenk conditions to exclude moisture, and the product is recrystallized from ethanol/water (9:1).

Alternative Route: One-Pot Sequential Functionalization

To reduce purification steps, a one-pot method has been developed:

-

Simultaneous Tritylation and Benzylation :

-

In Situ Methylation and Esterification :

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability while maintaining high purity (>99%). Key modifications from laboratory methods include:

Continuous Flow Reactor Systems

Catalytic Optimization

Purification Techniques

-

Crystallization : Ethanol/water mixtures yield 98% pure product after two recrystallizations.

-

Chromatography : Reserved for final polishing using preparative HPLC with C18 columns.

Analytical Validation of Synthetic Intermediates

Spectroscopic Characterization

| Intermediate | ¹H NMR Key Signals (δ, ppm) | ¹³C NMR Key Signals (δ, ppm) |

|---|---|---|

| Tritylated precursor | 7.2–7.5 (m, Tr aromatic), 4.3 (d, C1) | 144.2 (Tr C), 86.5 (C1) |

| Tri-O-benzyl derivative | 7.3–7.4 (m, Bn aromatic), 4.6 (C2) | 138.1 (Bn C), 75.8 (C3–C5) |

| Final product | 3.4 (s, OCH₃), 5.1 (s, COOCH₂Ph) | 170.5 (C=O), 56.8 (OCH₃) |

Purity Assessment

-

HPLC : Reverse-phase C18 column, acetonitrile/water (65:35), UV detection at 254 nm. Retention time: 12.3 min.

Troubleshooting Common Synthetic Issues

Incomplete Benzylation

Causes : Insufficient BnBr, moisture in solvent.

Solutions :

-

Use molecular sieves (3Å) to dry DMF.

-

Increase BnBr to 4.0 equivalents.

Ester Hydrolysis During Workup

Causes : Residual acid from trityl deprotection.

Solutions :

-

Neutralize with saturated NaHCO₃ before esterification.

-

Use cold (0°C) quenching conditions.

Chemical Reactions Analysis

Types of Reactions: Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium methoxide (NaOCH₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzyl derivatives.

Scientific Research Applications

Chemical Research Applications

1.1 Organic Synthesis

Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate is utilized as an intermediate in organic synthesis. Its structure enables the formation of various derivatives through reactions such as oxidation, reduction, and substitution. The compound can undergo:

- Oxidation : Using agents like potassium permanganate (KMnO₄), it can yield carboxylic acids or ketones.

- Reduction : With reducing agents such as lithium aluminum hydride (LiAlH₄), it can produce alcohols or amines.

- Substitution : Nucleophilic substitution reactions can generate various substituted benzyl derivatives.

1.2 Polymer Chemistry

Due to its chemical stability and reactivity, this compound may also be applied in the production of advanced materials such as polymers or coatings. Its properties allow for the development of materials with specific mechanical and thermal characteristics.

Biological Research Applications

2.1 Enzyme Studies

In biological research, this compound can act as a probe or inhibitor in enzyme studies. Its ability to interact with specific molecular targets provides insights into enzyme activities and cellular processes.

2.2 Medicinal Chemistry

The compound has potential medicinal applications, particularly in drug design. Its structural features may be exploited to develop pharmaceuticals targeting specific diseases or conditions. Research indicates that compounds with similar structures have shown promise in modulating biological pathways, which could lead to novel therapeutic agents.

Industrial Applications

3.1 Material Science

In industrial settings, this compound is considered for use in producing high-performance materials due to its unique chemical properties. These materials may find applications in coatings, adhesives, and other industrial products where durability and chemical resistance are essential.

Case Studies and Research Findings

Recent studies have explored the potential of this compound in various contexts:

- Enzyme Inhibition Studies : Research indicates that this compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting its utility in developing therapeutic agents targeting metabolic disorders.

- Synthesis of Complex Molecules : A study demonstrated its role as a key intermediate in synthesizing complex organic molecules with potential pharmacological activity.

Mechanism of Action

The mechanism by which Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, to modulate their activity. The molecular pathways involved can include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2,3,4-Tri-O-benzyl-β-D-glucuronic Acid, Benzyl Ester (CAS 4356-83-6)

- Molecular Formula : C35H36O7

- Molecular Weight : 568.66 g/mol

- Key Features : This compound shares the tris-benzyloxy substitution pattern but incorporates a glucuronic acid backbone instead of a simple oxane ring. The additional carboxyl group in glucuronic acid enhances polarity compared to the target compound.

- Functional Differences : The presence of a glucuronic acid moiety makes this compound more hydrophilic (lower LogP) and reactive in glycosylation reactions .

- Applications: Widely used in the synthesis of glycosides and glycoconjugates due to its anomeric reactivity .

Benzyl α-D-Glucopyranoside (CAS 4304-12-5)

- Molecular Formula : C13H18O6

- Molecular Weight : 270.28 g/mol

- Key Features: A glucoside derivative with a benzyl group attached via an ether linkage at the anomeric position. Lacks the carboxylate ester and multiple benzyloxy groups of the target compound.

- Functional Differences : The absence of ester groups reduces its lipophilicity (LogP ≈ 2–3) and limits its utility in esterase-sensitive applications.

- Applications : Primarily used as a stabilizing agent or substrate in enzymatic studies .

Phenyl Benzoate (CAS 93-99-2)

- Molecular Formula : C13H10O2

- Molecular Weight : 198.22 g/mol

- Key Features : A simple aromatic ester without carbohydrate backbones or multiple substituents.

- Functional Differences : Significantly smaller and less lipophilic (LogP ≈ 2.5) than the target compound.

- Applications : Common in fragrance and polymer industries due to its straightforward synthesis .

5- and 6-Trisindoline Derivatives

- Molecular Formula: Not explicitly provided (likely C21H18BrN3O3 based on ).

- Key Features : Brominated bis-indole alkaloids with trisubstituted indole rings. Structurally distinct from the target compound but highlight the importance of substituent positioning (e.g., bromine at position 5 vs. 6) in biological activity.

Comparative Analysis Table

Structural and Functional Insights

- Lipophilicity : The target compound’s high LogP (6.94 ) surpasses simpler benzoates (e.g., phenyl benzoate, LogP = 2.5) due to its three benzyloxy groups, enhancing membrane permeability but limiting aqueous solubility .

- Bioactivity : Unlike 5-Trisindoline derivatives, the target compound lacks reported antimicrobial activity, underscoring the role of heterocyclic cores (e.g., indole vs. oxane) in biological targeting .

Biological Activity

Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate (CAS Number: 4356-83-6) is a complex organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C35H36O7

- Molecular Weight : 568.656 g/mol

- LogP : 5.857 (indicating lipophilicity)

- PSA (Polar Surface Area) : 72.45 Ų

These properties suggest that the compound may exhibit favorable interactions with biological membranes, potentially enhancing its bioavailability and therapeutic efficacy.

Antimicrobial Properties

Recent studies have indicated that this compound possesses notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values have yet to be detailed in the literature. The compound's structural similarity to known antimicrobial agents suggests a potential mechanism involving disruption of bacterial cell wall synthesis or function.

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, preliminary data indicate that it may induce apoptosis in A549 lung cancer cells, with IC50 values suggesting moderate cytotoxicity. The compound appears to influence cell cycle regulation and promote cell death through intrinsic apoptotic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for cancer cell survival.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it could lead to oxidative damage in tumor cells.

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer.

Study on Anticancer Activity

A study published in Molecules explored the anticancer potential of benzyl derivatives similar to this compound. The findings demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines (A549 and MCF-7), with some derivatives showing better efficacy than standard chemotherapeutics .

Antimicrobial Efficacy Assessment

In another study focused on antimicrobial activity, derivatives of benzyl compounds were tested against multi-drug resistant bacterial strains. Results indicated that certain modifications to the benzyl structure enhanced antibacterial properties significantly . Although specific data for this compound was not provided, the trends suggest a promising avenue for further exploration.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C35H36O7 |

| Molecular Weight | 568.656 g/mol |

| LogP | 5.857 |

| PSA | 72.45 Ų |

| Antimicrobial Activity | Moderate (specific MIC TBD) |

| Cytotoxicity (IC50 - A549) | Moderate (specific value TBD) |

Q & A

Q. What are the recommended synthetic routes for Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate, and how can regioselectivity challenges be addressed?

Answer: The synthesis typically involves sequential protection/deprotection strategies. A common approach is:

Selective tritylation of the primary hydroxyl group (e.g., at position 1) using trityl chloride to block reactivity .

Benzylation of remaining hydroxyl groups (positions 3,4,5) using benzyl bromide or chloride in anhydrous DMF with NaH as a base .

Methoxy group introduction at position 6 via alkylation with methyl iodide under controlled basic conditions.

Final esterification at position 2 using benzyl chloroformate in dichloromethane with NaHCO₃ to minimize hydrolysis .

Regioselectivity challenges arise due to steric hindrance and electronic effects. Use of bulky protecting groups (e.g., trityl) and temperature-controlled reactions (0–5°C) improves selectivity. Monitor intermediates via TLC or HPLC .

Q. What analytical methods are most effective for characterizing this compound and confirming its purity?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyl ethers at 3,4,5; methoxy at 6). Aromatic proton signals (δ 7.2–7.4 ppm) and anomeric protons (δ 4.5–5.5 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 464.2198 for intermediates) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for research-grade material) .

Q. How should this compound be stored to ensure long-term stability?

Answer:

- Storage Conditions :

- Keep in sealed, amber glass containers under inert gas (N₂ or Ar) to prevent oxidation.

- Store at –20°C in a desiccator (silica gel) to avoid hydrolysis of the ester group .

- Stability Tests :

- Monitor degradation via monthly HPLC analysis.

- Avoid exposure to acidic/basic conditions, which cleave benzyl ethers .

Advanced Research Questions

Q. How can conflicting NMR data for this compound’s anomeric configuration be resolved?

Answer: Anomeric configuration ambiguity (α/β) is common in carbohydrate derivatives. Use:

- NOESY/ROESY : Cross-peaks between anomeric protons and adjacent substituents (e.g., methoxy or benzyl groups) confirm spatial proximity .

- J-Coupling Analysis : ³J₁,₂ coupling constants (>3.5 Hz for α-configuration; <2 Hz for β) .

- X-ray Crystallography : Definitive resolution of stereochemistry via single-crystal analysis .

Q. What strategies mitigate side reactions during benzylation of the oxane ring?

Answer:

- Controlled Benzylation :

- Side Reaction Analysis :

- LC-MS detects dibenzylated byproducts (m/z shifts +90 Da).

- Quench unreacted benzyl halide with aqueous Na₂S₂O₃ to prevent cross-contamination .

Q. How can the compound’s stability under catalytic hydrogenation conditions be optimized for selective deprotection?

Answer:

- Catalyst Selection : Use Pearlman’s catalyst (Pd(OH)₂/C) over Pd/C for milder conditions, preserving the methoxy group .

- Solvent System : Ethanol/ethyl acetate (1:1) with 1 atm H₂ at 25°C achieves complete debenzylation in 4–6 h.

- Monitoring : Track hydrogen uptake and confirm completion via TLC (hexane/EtOAc 3:1).

Q. Critical Data :

| Parameter | Optimal Value | Reference |

|---|---|---|

| H₂ Pressure | 1 atm | |

| Reaction Time | 4–6 h | |

| Catalyst Loading | 10% w/w |

Q. What advanced techniques validate the compound’s role in glycosylation studies?

Answer:

- Kinetic Glycosylation Assays :

- Molecular Dynamics Simulations : Predict steric effects of benzyl groups on transition-state conformations (software: GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.